Product packaging for Cyclopentyl benzoate(Cat. No.:CAS No. 32651-38-0)

Cyclopentyl benzoate

Cat. No.: B1594726
CAS No.: 32651-38-0
M. Wt: 190.24 g/mol
InChI Key: MLOUXCNEZWLVJE-UHFFFAOYSA-N
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Description

Significance of Ester Functionalities in Advanced Organic Synthesis

Esters are a cornerstone of organic chemistry, characterized by the -COO- functional group. tsijournals.com Their importance in advanced organic synthesis is multifaceted:

Versatile Intermediates: Esters serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including polymers, plasticizers, and pharmaceuticals. tsijournals.comtandfonline.com The ester group can undergo various transformations, such as hydrolysis to carboxylic acids and alcohols, reduction to alcohols, and conversion to amides, making it a valuable synthetic handle. tandfonline.com

Building Blocks for Materials: The development of novel materials, such as biodegradable plastics and advanced composites, often relies on the versatile nature of ester functionalities. tsijournals.com

Biochemical Probes: In biochemical research, esters are employed to investigate the mechanisms and specificity of enzymes like esterases and lipases, which are integral to metabolic processes. tsijournals.com

Atom Economy: Modern synthetic methods, including transition-metal-catalyzed C-H activation, have enabled more efficient and atom-economical routes to ester synthesis, further enhancing their utility in green chemistry. acs.org

Contextualization of Cyclopentyl Moieties in Chemical Research

The cyclopentyl group, a five-membered alicyclic ring, imparts specific properties to molecules that are of significant interest in chemical research:

Lipophilicity and Conformational Rigidity: The cyclopentyl moiety enhances the lipophilicity of a compound, a critical factor in its interaction with biological systems. ontosight.ai It also introduces a degree of conformational rigidity, which can be crucial for binding to biological targets with high specificity. vulcanchem.com

Pharmaceutical and Agrochemical Applications: The incorporation of cyclopentyl groups is a common strategy in the design of new pharmaceuticals and agrochemicals. ontosight.ainih.gov For instance, research has explored cyclopentyl-containing compounds as potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 and as LPA receptor antagonists. nih.govresearchgate.net

Materials Science: In materials science, the inclusion of cyclopentyl groups can influence the physical properties of materials, such as liquid crystals, by affecting their clearing points and solubility. chemicalbook.com

Overview of Research Trajectories Pertaining to Cyclopentyl Benzoate (B1203000)

While dedicated research focusing exclusively on Cyclopentyl benzoate is not extensive, its constituent parts and related structures are subjects of ongoing investigation, pointing to several potential research trajectories:

Synthesis and Catalysis: Research continues to explore efficient synthetic routes to esters. For instance, one study details the synthesis of this compound from benzoyl chloride and cyclopentanol (B49286). smolecule.com Another area of interest is the use of benzoate esters, such as ethyl benzoate, in the development of catalysts for polymerization.

Pharmaceutical Scaffolding: The combination of a benzoate group and a cyclopentyl moiety is found in more complex molecules with potential therapeutic applications. Research into compounds like 1-Cyclopentyl-2-((1-methylpiperidin-4-yl)oxy)-2-oxo-1-phenylethyl benzoate hydrochloride suggests an interest in this structural combination for developing new drugs. ontosight.ai Similarly, derivatives of methyl 4-(1-(aminomethyl)cyclopentyl)benzoate have been investigated for their potential as antibacterial agents. tsijournals.com

Materials Science: The properties of this compound and its derivatives are relevant in the field of materials science. For example, cyclopentyl derivatives have been studied for their use as liquid crystals. chemicalbook.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Boiling Point 276.5°C at 760 mmHg
Density 1.09 g/cm³

Data sourced from researchgate.net

Common Synthesis Reaction

ReactantsProductsReaction Type
Benzoyl chloride + CyclopentanolThis compound + Hydrogen chlorideNucleophilic Acyl Substitution

Data sourced from

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B1594726 Cyclopentyl benzoate CAS No. 32651-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOUXCNEZWLVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278566
Record name cyclopentyl benzoate
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32651-38-0
Record name NSC8238
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Record name cyclopentyl benzoate
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Record name CYCLOPENTYL BENZOATE
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Synthetic Methodologies and Strategies for Cyclopentyl Benzoate and Its Derivatives

Classical and Conventional Esterification Routes for Cyclopentyl Benzoate (B1203000)

Traditional methods for synthesizing esters like cyclopentyl benzoate remain fundamental in organic chemistry, primarily relying on direct esterification and transesterification processes.

Direct Esterification from Cyclopentanol (B49286) and Benzoic Acid

The most common method for synthesizing this compound is the direct esterification of cyclopentanol with benzoic acid, a process often catalyzed by a strong acid. This reaction, known as Fischer-Speier esterification, involves heating the two reactants in the presence of a catalyst, such as sulfuric acid (H₂SO₄), to facilitate the nucleophilic acyl substitution. vulcanchem.comgeorganics.sk The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as using an excess of one reactant or removing the water formed during the reaction. georganics.skmasterorganicchemistry.com Careful control of reaction conditions is crucial to prevent side reactions like the dehydration of cyclopentanol. vulcanchem.com

A notable advancement in direct esterification involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a precatalyst. nih.gov Research has demonstrated that DBDMH mediation leads to significantly high conversions for the esterification of benzoic acid with secondary alcohols like cyclopentanol, outperforming other N-halosuccinimides such as N-bromosuccinimide (NBS), which may yield only trace amounts of the product. nih.gov

ReactantsCatalyst/MediatorConditionsConversion/YieldReference
Benzoic acid, CyclopentanolSulfuric Acid (H₂SO₄)RefluxModerate to Good vulcanchem.com
Benzoic acid, Cyclopentanol1,3-dibromo-5,5-dimethylhydantoin (DBDMH)70 °C, 20 hHigh Conversion nih.gov

Transesterification Processes Involving this compound Analogs

Transesterification is another conventional route for producing esters, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol moiety. georganics.sk For instance, a lower alkyl benzoate like methyl benzoate could be reacted with cyclopentanol to yield this compound. This method is particularly useful when the direct esterification is challenging or when starting from a readily available ester.

Catalysts for transesterification can be acidic or basic. google.com Recent studies have highlighted the efficacy of lithium bis(trimethylsilyl)amide (LiHMDS) as a metal-free catalyst for the transesterification of various benzoate esters with a wide range of primary and secondary alcohols, achieving good to excellent yields under solvent-free conditions. researchgate.net Other catalysts, such as palladium supported on carbon (Pd/C), have been successfully used for the transesterification of vinyl acetate (B1210297) with benzoic acid to produce vinyl benzoate, a process that could be adapted for other benzoate esters. ajol.info For salicylic (B10762653) esters, catalysts like sodium methoxide (B1231860) and various tin and titanium compounds have been employed. google.com

Starting EsterAlcoholCatalystConditionsProduct YieldReference
Methyl SalicylateCyclohexanolTitanium isopropoxide140-170 °CNot specified google.com
Benzoate EstersVarious AlcoholsLiHMDS0 °C to RTGood to Excellent researchgate.net
Vinyl AcetateBenzoic AcidPd/C (5 wt%)80 °C, 10 h85.7% ajol.info

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related esters has benefited significantly from developments in transition metal, acid/base, and biocatalysis.

Transition Metal Catalysis for Formation of Benzoate Esters

Transition metals like palladium, nickel, cobalt, and copper are versatile catalysts for forming C-O bonds in esterification reactions, often through cross-coupling or C-H activation mechanisms. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions between aryl halides and alkylzinc reagents (Negishi coupling) are a powerful tool for creating C-C bonds, and similar principles can be applied to form ester linkages. acs.org The combination of Pd(OAc)₂ and Bu₄NBr has been shown to efficiently catalyze the cross-coupling between ethyl-2-iodobenzoate and CyZnCl. acs.org

Cobalt catalysis has also been explored. For instance, a Co(III)-catalyzed addition of benzoate esters and alkynes has been used to synthesize indenones, with ethyl benzoate being an effective starting material. nih.gov Furthermore, copper-based catalysts, specifically heptacopper complexes with silsesquioxane and benzoate ligands, have been synthesized and show catalytic activity in oxidation reactions, indicating the potential for copper-catalyzed esterification processes. mdpi.com

Catalyst SystemReaction TypeSubstratesKey FeatureReference
Pd(OAc)₂ / Bu₄NBrCross-couplingEthyl-2-iodobenzoate, CyZnClHigh efficiency at room temperature acs.org
Co(III) complex / Zn(OAc)₂C-H activation/annulationEthyl benzoate, alkynesSynthesis of indenones nih.gov
Pd(OTf)₂(MeCN)₄C-H FluorinationBenzoic acid derivativesOrtho-fluorination of benzoic acids beilstein-journals.org

Acid and Base Catalysis in Esterification Processes

Acid and base catalysis are fundamental to many esterification reactions. uni-koeln.de In the Fischer-Speier esterification, a mineral acid like sulfuric acid or a strong organic acid like p-toluenesulfonic acid (TsOH) acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.commnstate.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.compressbooks.pub

Base catalysis is prevalent in transesterification reactions. researchgate.net Strong bases can deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl group. As mentioned earlier, LiHMDS has proven to be a highly efficient metal-free base catalyst for transesterification, functioning effectively under solvent-free conditions. researchgate.net

Biocatalytic Strategies for Related Cyclopentyl Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of esters, often providing high enantiopurity which is crucial for pharmaceuticals and other specialized applications. rsc.orgacs.org While specific biocatalytic routes to this compound are not widely reported, strategies for synthesizing related cyclopentyl esters are well-documented.

For example, chiral cyclopentyl β-amino esters have been synthesized with high yields and excellent enantioselectivity (up to 98% ee) through a [3+2] cycloaddition reaction between enecarbamates and electrophilic metalloenolcarbenes, catalyzed by a chiral dirhodium catalyst. nih.gov Furthermore, lipases are commonly used enzymes for the kinetic resolution of racemic esters or alcohols via hydrolysis or transesterification, yielding enantiopurified products. acs.org Lipase (B570770) from Candida rugosa and Eversa® Transform 2.0 have been used in the enzymatic hydroesterification of used cooking oil to produce solketal (B138546) esters. researchgate.netmdpi.com These enzymatic methods could potentially be adapted for the enantioselective synthesis or resolution of this compound derivatives.

Biocatalyst/CatalystReaction TypeSubstratesProduct FeatureReference
Chiral Dirhodium Catalyst[3+2] CycloadditionEnecarbamates, DiazoacetatesChiral cyclopentyl β-amino esters nih.gov
LipaseKinetic Resolution (Hydrolysis/Transesterification)Racemic esters or alcoholsEnantiopurified esters/alcohols acs.org
Candida antarctica lipase B (CAL-B)Ring-opening transesterificationAzlactone(S)-γ-fluoroleucine ethyl ester acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of esters like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jetir.orgrsc.org These principles focus on creating more sustainable and eco-friendly methods by minimizing waste, using less hazardous materials, and improving energy efficiency. rsc.orgsolubilityofthings.com Key areas of focus include the use of benign solvents, maximizing atom economy, reducing waste, and developing sustainable catalytic systems. rsc.orgajast.net

The choice of solvent is a critical factor in the environmental footprint of a chemical process, often accounting for the majority of mass utilization. imperial.ac.uk Traditional ether solvents such as tetrahydrofuran (B95107) (THF), dioxane, and diethyl ether, while effective, have significant drawbacks including high volatility, the tendency to form explosive peroxides, and difficulty in recovery from water. manufacturingchemist.com In response, significant research has gone into identifying and utilizing greener alternatives. jetir.org

Cyclopentyl Methyl Ether (CPME) has emerged as a novel, hydrophobic ether solvent with numerous advantages that align with green chemistry principles. manufacturingchemist.comwhiterose.ac.uk Developed from C5 fractions, CPME is considered a greener and more cost-effective process solvent for many types of synthesis, including esterifications. manufacturingchemist.commdpi.com Its beneficial properties stem from its unique structure, which imparts high hydrophobicity, a high boiling point (106 °C), a high flash point, and slow peroxide formation. manufacturingchemist.comscientificlabs.ie These characteristics contribute to safer processes and reduced environmental impact. scientificlabs.ie

Compared to traditional ether solvents, CPME offers several process advantages:

Reduced Waste: Its hydrophobicity ensures clean phase separation from water, simplifying workup procedures and reducing the volume of aqueous waste. manufacturingchemist.comscientificlabs.ie

High Recovery Rate: The high boiling point and lower heat of vaporization of CPME allow for efficient recovery (over 90%) and recycling via distillation, which also saves energy. manufacturingchemist.com

Process Simplification: CPME's stability under both acidic and basic conditions allows for its use as a reaction, extraction, and crystallization solvent, potentially eliminating the need for co-solvents and enabling one-pot synthesis. manufacturingchemist.com

The utility of CPME as a green solvent has been demonstrated in various applications, including its use as a biomass-derived medium for palladium-catalyzed carbonylative coupling reactions to produce esters. whiterose.ac.ukmdpi.com Toxicological assessments suggest CPME has low toxicity, further cementing its status as a sustainable solvent of choice for modern chemical transformations. slu.se

Other Green Solvents in Esterification: Beyond CPME, other classes of environmentally benign solvents are being explored for ester synthesis:

Ionic Liquids (ILs): These are salts that are liquid at room temperature and have negligible vapor pressure, which prevents their emission into the atmosphere. ajast.netimperial.ac.uk They can act as both solvents and catalysts in esterification reactions, often allowing for easy separation of the ester product and recycling of the IL-catalyst system. ajast.net

Deep Eutectic Solvents (NADES): Composed of naturally occurring compounds, NADES are biodegradable, have low vapor pressure, and high thermal stability. jsynthchem.com They have been successfully used as both reaction media and catalysts in the synthesis of benzocaine (B179285) analogues via esterification. jsynthchem.com

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and abundant. jetir.orgsolubilityofthings.com

Supercritical Fluids: Supercritical carbon dioxide is another green alternative used in processes like extractions. solubilityofthings.com

Table 1: Comparison of Properties of CPME and Other Ether Solvents

Property CPME Tetrahydrofuran (THF) 2-Methyl-THF Di-tert-butyl ether (MTBE)
Boiling Point (°C) 106 66 80 55
Peroxide Formation Low High High Low
Water Solubility (g/100g) 0.11 Miscible 14 4.8
Stability to Acid/Base High Low Low Low
Recovery Rate >90% Difficult Moderate Moderate

Data compiled from multiple sources. manufacturingchemist.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful. rsc.org

The classical synthesis of this compound can be achieved via several routes, such as the Fischer-Speier esterification of benzoic acid with cyclopentanol or the reaction of benzoyl chloride with cyclopentanol. reactory.appvulcanchem.com

Fischer-Speier Esterification: C₆H₅COOH (Benzoic acid) + C₅H₉OH (Cyclopentanol) ⇌ C₁₂H₁₄O₂ (this compound) + H₂O (Water)

Acyl Chloride Route: C₆H₅COCl (Benzoyl chloride) + C₅H₉OH (Cyclopentanol) → C₁₂H₁₄O₂ (this compound) + HCl (Hydrogen chloride)

Both are condensation reactions that produce a small molecule byproduct (water or HCl), meaning the theoretical atom economy is less than 100%. rsc.orgimperial.ac.uk While these reactions are common, strategies to minimize waste are crucial. Waste reduction in esterification processes can be achieved through several avenues:

Catalyst Recycling: Using heterogeneous or easily recyclable catalysts minimizes waste from the catalytic process itself. capes.gov.brbeilstein-journals.org

Solvent Recycling: As discussed, using solvents like CPME with high recovery rates drastically reduces solvent waste. manufacturingchemist.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot avoids intermediate purification steps, which saves on solvents and reduces material loss, thereby decreasing waste and reaction time. rsc.org

A key metric for evaluating waste is the E-Factor (Environmental Factor), which is the ratio of the mass of waste produced to the mass of the desired product. whiterose.ac.uk By optimizing reaction conditions, choosing recyclable components, and improving atom economy, the E-Factor for this compound synthesis can be significantly lowered.

The development of sustainable catalysts is paramount for greening the synthesis of this compound and its derivatives. An ideal sustainable catalyst is efficient, selective, operates under mild conditions, and can be easily separated from the reaction mixture and reused multiple times. beilstein-journals.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their removal and recycling. organic-chemistry.org

Solid Acid Catalysts: Materials like sulfonated mesoporous carbons (e.g., Starbons), sulfonic acid functionalized resins, and graphene oxide have been employed as efficient and reusable acid catalysts for esterification. whiterose.ac.ukorganic-chemistry.orgacs.org They provide an alternative to corrosive and difficult-to-recycle homogeneous acids like sulfuric acid. whiterose.ac.uk Macroporous polymeric acid catalysts have been shown to facilitate direct esterification at moderate temperatures without the need to remove water. organic-chemistry.org

Supported Metal Catalysts: Palladium supported on Starbon has been used as a recyclable heterogeneous catalyst for Suzuki reactions, demonstrating the potential for such systems in C-C bond-forming reactions relevant to derivative synthesis. whiterose.ac.uk

Biocatalysts: Enzymes offer a highly selective and environmentally benign catalytic option.

Lipases: These enzymes are widely used for esterification and transesterification under mild conditions. tandfonline.comgoogle.com They can exhibit high enantioselectivity, which is valuable in the synthesis of chiral molecules. scispace.com

Advanced Catalytic Systems:

Ionic Liquids (ILs): As mentioned, ILs can also function as catalysts. ajast.net Acidic ILs have been shown to yield high conversion and selectivity in esterification, comparable to traditional mineral acids but with the advantage of being recyclable. ajast.net

Photocatalysts: The use of visible-light photocatalysis represents a significant advancement in sustainable chemistry. rsc.org Catalysts like 4CzIPN can facilitate a variety of organic transformations under mild conditions, offering a pathway for greener chemical procedures by avoiding harsh reagents and high temperatures. rsc.org

The integration of these sustainable catalytic systems offers a path to produce this compound and related compounds with higher efficiency, reduced cost, and a significantly lower environmental impact. semanticscholar.org

Atom Economy and Waste Reduction in this compound Formation

Stereoselective and Enantioselective Synthesis of this compound Analogs

While this compound itself is achiral, the synthesis of its substituted analogs often requires precise control over stereochemistry. Stereoselective synthesis, which includes both enantioselective (controlling absolute stereochemistry) and diastereoselective (controlling relative stereochemistry) methods, is crucial for producing specific, often biologically active, isomers. beilstein-journals.orgbeilstein-journals.org

The development of effective chiral catalysts is the cornerstone of asymmetric synthesis, enabling the production of single enantiomers from prochiral starting materials. A variety of catalytic systems have been developed for the enantioselective formation of chiral esters, including those with a cyclopentyl core.

Chiral Transition Metal Catalysts:

Rhodium Catalysts: Chiral dirhodium catalysts have proven highly effective in the catalytic asymmetric synthesis of cyclopentyl β-amino esters. nih.govdntb.gov.ua These reactions, proceeding via a [3+2] cycloaddition of enecarbamates with metalloenolcarbenes, can achieve high yields with excellent enantioselectivity (up to 98% ee) and diastereocontrol. nih.govresearchgate.net

Copper Catalysts: Chiral bisoxazoline ligands paired with copper salts are used in the asymmetric allylic oxidation of olefins to produce chiral allylic esters. acs.org Supported versions of these chiral ligands have been developed to create recyclable heterogeneous catalysts, enhancing the sustainability of the process. acs.org

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric reactions.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as powerful organocatalysts capable of mediating a wide range of stereocontrolled transformations. pnas.orgchemrxiv.org They can be used to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which then participate in highly enantioselective bond-forming reactions. pnas.org

Chiral Lewis acid-bonded aldehydes: This represents a novel strategy in asymmetric carbonyl catalysis, where a chiral Lewis acid catalyst activates a simple aldehyde like 2-picolinaldehyde to perform enantioselective transformations. rsc.org

Table 2: Examples of Chiral Catalysts in Cyclopentyl Ester Analog Synthesis

Catalyst System Reaction Type Product Type Enantioselectivity (ee)
Chiral Dirhodium Catalyst [3+2] Cycloaddition Cyclopentyl β-amino esters Up to 98% nih.gov
Chiral N-Heterocyclic Carbene (NHC) Hetero-Diels–Alder Dihydropyranones Outstanding pnas.org
Copper(I) / Chiral Bisoxazoline Ligand Allylic Oxidation Chiral Allylic Esters Up to 96% acs.org

For analogs of this compound with multiple stereocenters, controlling the relative orientation of these centers (diastereoselectivity) is a significant synthetic challenge. Modern organic synthesis has developed powerful strategies to address this.

Cycloaddition Reactions: As previously noted, the [3+2] cycloaddition reaction catalyzed by chiral dirhodium complexes not only sets the absolute stereochemistry but also exhibits excellent diastereocontrol, leading to specific diastereomers of highly substituted cyclopentyl amino esters. nih.govresearchgate.net

Solvent-Controlled Diastereodivergent Synthesis: In a remarkable display of stereochemical control, researchers have developed methods where simply changing the reaction solvent can reverse the diastereoselectivity of a reaction. One such strategy involves the electrophile-induced ring contraction of cyclic alkenyl boronate complexes to synthesize cyclopentyl boronic esters bearing two adjacent, fully substituted stereocenters. researchgate.net This method provides facile access to complementary diastereomeric pairs from the same starting materials, a highly desirable feature in medicinal chemistry. researchgate.net

Substrate-Controlled and Reagent-Controlled Synthesis: Diastereoselectivity can be induced by a chiral center already present in the substrate or by the use of a chiral reagent. The alkylation of α-sulfinyl benzoates, for instance, can proceed with high diastereoselectivity, where the incoming alkyl group is directed to a specific face of the enolate intermediate. acs.org

Cascade Reactions: A cascade or domino reaction, where multiple bond-forming events occur in a single operation, can be an efficient way to build complex molecular architectures with defined stereochemistry. beilstein-journals.org For example, a diastereoselective intramolecular Michael addition has been used as a key step in a cascade sequence to construct highly substituted cyclopentenyl frameworks from cyclic hemiacetals in a multicomponent reaction. rsc.org This approach allows for the rapid generation of molecular diversity with high stereocontrol. rsc.org

These advanced methodologies provide chemists with the tools to synthesize specific stereoisomers of complex this compound analogs, which is essential for investigating their structure-activity relationships in various applications.

Chiral Catalyst Development for Cyclopentyl Ester Formation

Synthetic Transformations to Functionalized this compound Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a diverse array of functionalized derivatives. Through targeted modifications of either the aromatic benzoate ring or the aliphatic cyclopentyl group, chemists can develop novel molecules with tailored properties. These transformations are crucial for building more complex chemical structures, including those with significant biological activity.

Derivatization via Aromatic Ring Modifications

The benzoate portion of this compound is amenable to various electrophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. These modifications can significantly alter the electronic properties and steric profile of the molecule.

Research into gold-catalyzed synthesis of chiral cyclopentadienyl (B1206354) esters has shown that modifications to the benzene (B151609) ring of the benzoate group can influence reaction outcomes. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the ester. While some modifications did not lead to improved reaction yields or chirality transfer, the use of a 4-nitro substituent (4-NO2) resulted in minimal reaction, highlighting the electronic sensitivity of the catalytic process. nih.gov

A notable example of aromatic ring functionalization is the preparation of methyl 4-cyclopentyl-3-(trifluoromethyl)benzoate. This synthesis involves a Negishi coupling reaction, where cyclopentylmagnesium chloride is coupled with methyl 4-chloro-3-(trifluoromethyl)benzoate (B8415659) in the presence of a palladium catalyst. google.com This method demonstrates the feasibility of introducing both a cyclopentyl group and a trifluoromethyl group onto the same aromatic ring, creating a highly functionalized benzoate derivative. google.com

Table 1: Examples of Aromatic Ring Modifications on Benzoate Esters

Starting MaterialReagents/CatalystModified ProductResearch FocusReference
Benzoate Ester of an Acyclic Precursor4-NO₂ group on benzoate4-Nitrobenzoate Ester DerivativeGold-Catalyzed Asymmetric Synthesis nih.gov
Methyl 4-chloro-3-(trifluoromethyl)benzoateCyclopentylmagnesium chloride, Pd catalystMethyl 4-cyclopentyl-3-(trifluoromethyl)benzoateSynthesis of Intermediates for Bioactive Molecules google.com

Modifications of the Cyclopentyl Moiety

The cyclopentyl group offers several avenues for synthetic modification, including the introduction of unsaturation, functional groups, and stereochemical complexity. These transformations are key to converting the simple carbocycle into a densely functionalized unit.

One strategy involves the synthesis of chiral cyclopentadienyl benzoates from acyclic precursors through a gold-catalyzed reaction. nih.gov This process not only forms the five-membered ring but also installs chirality, yielding enantiomerically enriched cyclopentadienyl systems that are valuable precursors in organic synthesis. nih.gov

Further functionalization can be achieved by introducing substituents directly onto the cyclopentyl ring. For example, complex derivatives such as (1S,2S,4R)-4-(...)-2-(hydroxymethyl)this compound feature a hydroxymethyl group on the cyclopentyl backbone. This hydroxyl group enhances solubility and provides a handle for further derivatization. vulcanchem.com The synthesis of such molecules often involves multi-step sequences starting from chiral building blocks. A convergent and stereoselective synthesis has been developed to create chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives from which amine-functionalized cyclopentyl systems can be derived. beilstein-journals.org In one such synthesis, a tri-benzoate protected intermediate was utilized to achieve the desired stereochemistry of a 4-aminocyclopentane-1,2,3-triol. beilstein-journals.org

Another approach involves the C-H functionalization of related systems to create unsaturated cyclopentenylamines. A rhodium(III)-catalyzed reaction between aryl ketoxime ethers and diazabicycles has been shown to produce highly functionalized and chiral cyclopentenylamines, demonstrating a method to create both unsaturation and amine functionality on the five-membered ring. researchgate.net

Table 2: Synthetic Modifications of the Cyclopentyl Moiety

Transformation TypeKey Reagents/MethodResulting StructurePurpose/ApplicationReference
Ring Formation & Chirality ControlGold CatalysisChiral Cyclopentadienyl BenzoateAsymmetric Synthesis Intermediate nih.gov
HydroxylationMulti-step synthesis from chiral precursors(Hydroxymethyl)this compoundEnhance solubility, further derivatization vulcanchem.com
Poly-hydroxylation/AminationStereoselective synthesis, use of benzoate protecting groupsAminocyclopentanetriol DerivativesBuilding blocks for bioactive molecules beilstein-journals.org
C-H Functionalization/Ring OpeningRhodium(III) CatalysisChiral CyclopentenylaminesAccess to densely functionalized amines researchgate.net

Functionalization for Complex Chemical Scaffolds

Functionalized this compound derivatives are valuable building blocks for the construction of complex molecular architectures, particularly those found in natural products and biologically active compounds. nih.gov The cyclopentane (B165970) ring is a common motif in such molecules, and synthetic strategies often leverage its conformational properties. nih.govoregonstate.edu

The development of novel antagonists for the mineralocorticoid receptor (MR) has led to the synthesis of complex molecules like (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid. acs.org In this structure, the cyclopentyl group plays a key role in defining the three-dimensional shape required for potent and selective receptor binding. The synthesis of such complex scaffolds often involves the coupling of a functionalized cyclopentyl-containing fragment with other heterocyclic systems. acs.org

Similarly, cyclopentyl moieties are incorporated into scaffolds designed as kinase inhibitors. The structure of (1S,2S,4R)-4-(4-(...)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)this compound is a prime example. vulcanchem.com Here, the substituted this compound core is attached to a pyrrolo[2,3-d]pyrimidine, a privileged structure in kinase inhibitor design. vulcanchem.combeilstein-journals.org The specific stereochemistry of the substituents on the cyclopentyl ring is essential for biological activity, as it dictates the binding affinity within the kinase domain. vulcanchem.com

The versatility of the cyclopentyl group is also seen in its incorporation into pyrazole-based scaffolds. In the development of inhibitors for meprin α and β, pyrazole (B372694) derivatives bearing a cyclopentyl moiety were synthesized and evaluated, demonstrating the utility of this group in modulating interactions within enzyme active sites. tandfonline.com These examples underscore the strategic importance of using cyclopentyl-containing building blocks to access complex and functionally diverse chemical scaffolds. nih.gov

Table 3: Integration of this compound Derivatives into Complex Scaffolds

Target Scaffold ClassExample Molecule/FragmentSynthetic StrategyTherapeutic Area/ApplicationReference
Kinase Inhibitors(1S,2S,4R)-...-cyclopentyl benzoateCoupling to a pyrrolo[2,3-d]pyrimidine coreCancer, Fibrosis, Glaucoma vulcanchem.com
Nucleoside Analogues4-aminocyclopentane-1,2,3-triol derivativesCoupling with a PreQ₀-derived halo-intermediateKinase Inhibitor Library beilstein-journals.org
Enzyme InhibitorsPyrazole derivative with a cyclopentyl moietySynthesis of substituted pyrazolesMeprin α and β Inhibition tandfonline.com
Receptor Antagonists3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazoleCoupling of cyclopentyl-containing fragment to indazole coreHypertension, Nephropathy acs.org

Reaction Mechanisms and Kinetics of Cyclopentyl Benzoate and Its Analogs

Hydrolysis Reaction Pathways of Cyclopentyl Benzoate (B1203000)

The hydrolysis of esters, including cyclopentyl benzoate, can be catalyzed by either an acid or a base. libretexts.org These reactions involve the cleavage of the ester into a carboxylic acid and an alcohol. vvc.edu The specific pathway and rate of hydrolysis are influenced by the reaction conditions.

Acid-catalyzed hydrolysis of an ester is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.comdalalinstitute.com The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The general mechanism for the acid-catalyzed hydrolysis of esters like this compound is designated as A_AC_2, which stands for acid-catalyzed, acyl-oxygen cleavage, bimolecular reaction. chemistnotes.com

The mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, such as a hydronium ion (H₃O⁺). libretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orgnumberanalytics.com This leads to the formation of a tetrahedral intermediate. slideshare.net

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water). masterorganicchemistry.com

Elimination of the alcohol: The tetrahedral intermediate collapses, and the alcohol (cyclopentanol in this case) is eliminated. youtube.com

Deprotonation: A water molecule removes a proton from the protonated carboxylic acid, regenerating the acid catalyst and forming the final carboxylic acid product (benzoic acid). libretexts.org

It's important to note that while the A_AC_2 mechanism is the most common for the acid-catalyzed hydrolysis of most esters, an alternative mechanism, A_AL_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), can occur. This pathway is favored for esters with tertiary alkyl groups that can form stable carbocations. chemistrysteps.comucoz.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. vvc.edumasterorganicchemistry.com The most prevalent mechanism for the base-catalyzed hydrolysis of esters, including benzoates, is the B_AC_2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). union.eduepa.gov

The B_AC_2 mechanism involves these key steps:

Nucleophilic attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a tetrahedral intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate. masterorganicchemistry.comspcmc.ac.in

Elimination of the alkoxide: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (cyclopentoxide in this case). libretexts.org

Proton transfer: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding a carboxylate anion and an alcohol. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

While B_AC_2 is the most common pathway, other base-catalyzed mechanisms exist, although they are much rarer:

B_AL_1 (Base-catalyzed, Alkyl-oxygen cleavage, Unimolecular): This mechanism is analogous to the S_N_1 reaction and occurs in neutral or weakly basic solutions, particularly when the alkyl group (R') can form a stable carbocation. slideshare.netucoz.com The reaction proceeds through a slow, rate-determining cleavage of the alkyl-oxygen bond. union.edu

B_AL_2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This is a very rare mechanism, equivalent to an S_N_2 reaction, where the hydroxide ion attacks the alkyl carbon instead of the acyl carbon. ucoz.comunion.edu This pathway is generally disfavored but has been observed in specific cases, such as the hydrolysis of β-lactones and highly hindered esters like methyl 2,4,6-tri-t-butylbenzoate, where attack at the carbonyl carbon is sterically blocked. union.eduresearchgate.netcdnsciencepub.com

The following table summarizes the common base-catalyzed hydrolysis mechanisms:

MechanismDescriptionKey Features
B_AC_2 Bimolecular, acyl-oxygen cleavageMost common mechanism; proceeds through a tetrahedral intermediate; irreversible. masterorganicchemistry.comunion.edu
B_AL_1 Unimolecular, alkyl-oxygen cleavageOccurs with stable carbocations in weakly basic/neutral solutions. slideshare.netucoz.com
B_AL_2 Bimolecular, alkyl-oxygen cleavageRare; occurs with sterically hindered esters where carbonyl attack is difficult. union.eduresearchgate.net

The solvent system significantly influences the kinetics of ester hydrolysis. In the alkaline hydrolysis of esters like ethyl benzoate, the reaction rate is affected by the composition of the solvent mixture, such as aqueous ethanol (B145695) or aqueous acetone. ias.ac.inchemicaljournals.comias.ac.in

Generally, for ion-dipole reactions like the base-catalyzed hydrolysis of esters, an increase in the dielectric constant of the medium leads to an increase in the reaction rate. ias.ac.in For instance, in aqueous organic solvent mixtures, decreasing the water content (and thus the dielectric constant) typically results in a decrease in the rate of saponification. ias.ac.inias.ac.in This is because the transition state is more polar than the reactants and is better stabilized by a more polar solvent.

However, the dielectric constant alone is not sufficient to explain all solvent effects, indicating that specific solvent-solute interactions, such as the solvation of reactants and the transition state, play a crucial role. ias.ac.inresearchgate.net For example, in the hydrolysis of ethyl benzoate in methanol-water mixtures, the rate constant decreases with an increasing proportion of methanol. chemicaljournals.com This is attributed to the differential solvation of the initial and transition states. chemicaljournals.com

Kinetic studies on the hydrolysis of various benzoate esters in different solvent systems have provided data on activation parameters like activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS). These parameters are also influenced by the solvent composition. For example, in the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures, both the activation energy and the pre-exponential factor show distinct variations with changes in the solvent composition. ijsrst.com

The following table presents data on the rate constants for the alkaline hydrolysis of ethyl benzoate in an ethanol-water mixture, illustrating the effect of solvent composition.

Mole Fraction of EthanolSecond-Order Rate Constant (k₂) at 298.15 K
0.16Data not available
~0.3Steep decrease in k₂ observed
>0.3Slower decrease in k₂
Data derived from graphical representations in scientific literature. ijsrst.com

Base-Catalyzed Hydrolysis (BAC2, BAL1, BAL2 Mechanisms)

Esterification Reaction Mechanisms

Esterification is the process of forming an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. ucoz.com The reaction between benzoic acid and cyclopentanol (B49286) to form this compound is an example of Fischer esterification. prezi.com

Acid-catalyzed esterification, or Fischer esterification, is a reversible equilibrium reaction. byjus.commasterorganicchemistry.com To favor the formation of the ester, the reaction is often carried out using an excess of the alcohol or by removing water as it is formed. byjus.com The mechanism is the exact reverse of acid-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com

The detailed steps are as follows:

Protonation of the carbonyl oxygen: The carboxylic acid is activated by protonation of its carbonyl oxygen by the acid catalyst. This makes the carbonyl carbon more electrophilic. byjus.commasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol (cyclopentanol) acts as a nucleophile and attacks the protonated carbonyl carbon. byjus.com

Formation of a tetrahedral intermediate: This attack leads to the formation of a tetrahedral intermediate. wikipedia.org

Proton transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or water, to yield the final ester product and regenerate the acid catalyst. byjus.com

The formation of a tetrahedral intermediate is a key feature of both esterification and hydrolysis reactions. wikipedia.org In Fischer esterification, the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid leads to this intermediate. masterorganicchemistry.com Similarly, in acid-catalyzed hydrolysis, the nucleophilic attack of water on the protonated ester forms a tetrahedral intermediate. libretexts.org In base-catalyzed hydrolysis, the hydroxide ion attacks the ester's carbonyl group to form a tetrahedral intermediate. masterorganicchemistry.com

The existence of these tetrahedral intermediates has been supported by significant evidence, including isotopic labeling studies. spcmc.ac.inrsc.org For instance, the hydrolysis of an ester with ¹⁸O-labeled water results in the ¹⁸O atom being incorporated into the carboxylic acid product, which is consistent with the formation of a tetrahedral intermediate and acyl-oxygen cleavage. ucoz.com The stability and subsequent breakdown of this intermediate determine the products of the reaction. While generally transient, these intermediates are crucial in understanding the mechanisms of reactions involving carboxylic acid derivatives. wikipedia.org

Detailed Mechanistic Elucidation of Acid-Catalyzed Esterification

Nucleophilic Substitution and Elimination Pathways for Cyclopentyl-Containing Benzoates

The reactivity of cyclopentyl-containing benzoates is characterized by a competition between nucleophilic substitution (SN1 and SN2) and elimination (E1, E2, and E1cb) reactions. The outcome of these reactions is influenced by factors such as the structure of the substrate, the nature of the leaving group, the strength of the nucleophile/base, and the solvent.

SN1 and SN2 Analogies in Cyclopentyl Systems

Nucleophilic substitution reactions on cyclopentyl systems can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The SN1 reaction involves a stepwise mechanism where the leaving group departs to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com The rate of the SN1 reaction is primarily dependent on the stability of this carbocation. masterorganicchemistry.com In contrast, the SN2 reaction is a concerted process where the nucleophile attacks the substrate at the same time as the leaving group departs, proceeding through a single transition state. masterorganicchemistry.com

The cyclopentyl system presents a unique case for these reactions. While cyclopentyl halides are generally more reactive than their cyclopropyl (B3062369) counterparts in SN2 reactions, the reactivity order between five- and six-membered rings is more nuanced. stackexchange.com Cyclopentyl chloride, for instance, is slightly more reactive than cyclohexyl chloride. stackexchange.com This is attributed to the fact that the chair conformation of cyclohexane (B81311) is very stable, and the SN2 transition state introduces significant bond angle strain and steric interactions. stackexchange.com Cyclopentyl systems, already possessing some inherent eclipsing interactions, experience a less dramatic increase in strain upon forming the transition state. stackexchange.com

The rate of SN2 reactions is sensitive to steric hindrance. masterorganicchemistry.com For cyclopentyl systems, the "envelope" conformation can influence the accessibility of the reaction center to the incoming nucleophile. stackexchange.com Studies on the SN2 reactions of cyclopentyl toluene-p-sulfonates have provided insights into the stereochemistry and reactivity of these cyclic systems. rsc.org

Competing Elimination Mechanisms (E1, E2, E1cb)

Elimination reactions are common side reactions that compete with nucleophilic substitution. These can also occur through different mechanisms: E1, E2, and E1cb. The E1 reaction is the elimination counterpart to the SN1 reaction, proceeding through the same carbocation intermediate. diva-portal.org The E2 reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously. slideshare.net The E1cb (Elimination, Unimolecular, conjugate Base) mechanism involves the formation of a carbanion intermediate followed by the departure of the leaving group. diva-portal.org

In cyclopentyl systems, the stereochemical arrangement of the hydrogen and the leaving group is crucial for E2 reactions, which typically favor an anti-periplanar geometry. The conformation of the cyclopentyl ring can affect the dihedral angle between the C-H and C-leaving group bonds, thereby influencing the rate of E2 elimination.

Ester pyrolysis, a thermal elimination reaction, can occur in esters with β-hydrogens at high temperatures, proceeding through an intramolecular concerted mechanism to form a carboxylic acid and an alkene. aklectures.com

Solvolysis Studies and Carbocation Intermediates

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for studying the formation and fate of carbocation intermediates. diva-portal.org The solvolysis of cyclopentyl benzoates and their analogs often involves the formation of a cyclopentyl carbocation. The stability of this intermediate is a critical factor in determining the reaction rate and the distribution of substitution and elimination products. diva-portal.org

Studies on the solvolysis of various tertiary substrates, including those with cyclopentyl rings, have shown that the lifetime of the carbocation intermediate can be very short. diva-portal.org For instance, the solvolysis of 2-methyl-1-phenylcyclopentyl p-nitrobenzoate yields the more stable alkene product through an anti-elimination pathway, suggesting the involvement of a carbocation ion pair. The nature of the solvent can significantly influence the reaction pathway, with more polar, protic solvents favoring SN1 and E1 pathways by stabilizing the carbocation intermediate. mugberiagangadharmahavidyalaya.ac.in

The presence of neighboring groups can also affect the rate and outcome of solvolysis reactions. For example, the cyclopropyl group has been shown to stabilize an adjacent positive charge during solvolysis more effectively than a phenyl group, highlighting the role of σ-participation. oup.comiwu.edu

Metal-Catalyzed Reaction Mechanisms Involving this compound Scaffolds

The functionalization of C-H bonds is a powerful tool in organic synthesis, and metal catalysts play a crucial role in these transformations. this compound and related structures can undergo various metal-catalyzed reactions, including C-H activation and cross-coupling.

C-H Activation and Functionalization Pathways

Transition metal catalysts, such as those based on rhodium, palladium, and cobalt, can facilitate the activation of otherwise unreactive C-H bonds. rsc.org In the context of cyclopentyl benzoates, the ester group can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the ortho-position of the benzoate ring or at a β-position of the cyclopentyl ring. nih.govrsc.org

For example, rhodium(III) catalysts have been used for the C-H functionalization of aryl ketoxime ethers with diazabicycles, where the benzoate counter-ion was found to influence both reactivity and enantioselectivity. epfl.ch Similarly, cobalt-catalyzed cycloisomerization-hydroarylation of enynes with aromatic esters involves a carbonyl-coordination-assisted ortho-C-H activation. nih.gov The mechanism of these reactions often involves the formation of a metallacycle intermediate. mdpi.com

The scope of these reactions can be broad, allowing for the introduction of various functional groups. For instance, sterically hindered alkyl groups like cyclopentyl have been successfully incorporated in cobalt-catalyzed C-H carbonylation reactions. mdpi.com

Oxidative Addition and Reductive Elimination in Catalytic Cycles

Many metal-catalyzed cross-coupling reactions proceed through a catalytic cycle that includes the key steps of oxidative addition and reductive elimination. acs.orglibretexts.org In a typical cycle, a low-valent metal complex undergoes oxidative addition with a substrate, increasing the metal's oxidation state. libretexts.org This is often followed by transmetalation and then reductive elimination, where a new bond is formed and the catalyst is regenerated in its lower oxidation state. libretexts.org

In reactions involving benzoate esters, the benzoate group can play a direct role in the catalytic cycle. Mechanistic studies of a ruthenium-catalyzed C-H arylation have shown that the benzoate undergoes cyclometalation to form an anionic Ru(II) intermediate. acs.org This electron-rich intermediate is more reactive towards oxidative addition with an aryl halide. acs.org The subsequent reductive elimination from the resulting Ru(IV) species furnishes the biaryl product. acs.org

The efficiency of these catalytic cycles can be influenced by various factors, including the nature of the ligands on the metal center and the electronic properties of the substrates. nih.gov For instance, in nickel-catalyzed cross-coupling reactions, the oxidation of a Ni(II) intermediate to a Ni(III) state can favor the reductive elimination step. nih.govchemrxiv.org

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and elucidating mechanisms. This involves studying reaction rates, activation energies, and the influence of isotopic substitution and electronic effects.

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of this rate is described by the activation energy (Ea). These parameters are fundamental to understanding reaction kinetics. The alkaline hydrolysis of esters, a common reaction for compounds like this compound, provides a well-studied model for determining these values. epa.gov The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the carbonyl carbon. epa.gov

Kinetic studies on the hydrolysis of various esters under different conditions have yielded valuable data on rate constants and activation parameters. For instance, studies on the hydrolysis of different benzoates and acetates in various solvent systems reveal how the structure of the ester and the reaction medium influence reactivity. ias.ac.inrsc.org While specific data for this compound is not abundant in the provided literature, the values for analogous esters can provide insight.

Below is a table of representative kinetic data for the hydrolysis of related esters.

EsterSolventTemperature (°C)Second-Order Rate Constant, k₂ (M⁻¹s⁻¹)Activation Energy, Ea (kcal/mol)
Phenyl Benzoate2.25 M aq. n-Bu₄NBr25--
Ethyl BenzoateAqueous Ethanol25-~15.8
Cyclohexyl Acetate (B1210297)Aqueous Ethanol25-~16.3
Propargyl AryldiazoesterDCE613.6 x 10⁻⁴ s⁻¹ (first-order)22.6

Note: The data is compiled from various studies on analogous compounds and serves as an illustrative example. rsc.orgrsc.org The activation energy for ethyl benzoate hydrolysis is approximately 66.1 kJ/mol (15.8 kcal/mol), and for cyclohexyl acetate, it is 68.2 kJ/mol (16.3 kcal/mol).

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.orgtaylorandfrancis.com A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the bond to the isotope is not broken but is located at or near the reaction center. wikipedia.org

For a reaction involving this compound, such as hydrolysis or an elimination reaction, measuring the KIE can provide significant mechanistic insights. diva-portal.org For example, in a hypothetical E2 elimination reaction where a base abstracts a proton from the cyclopentyl ring, substituting a hydrogen atom at the β-position with deuterium (B1214612) (²H) would lead to a significant primary KIE (kH/kD > 1). This is because the C-H bond is stronger and has a lower zero-point vibrational energy than the C-D bond, making the C-H bond easier to break. taylorandfrancis.com The magnitude of the KIE can help to characterize the transition state of the reaction.

Conversely, in an SN1-type solvolysis reaction, where the rate-determining step is the departure of the benzoate leaving group to form a cyclopentyl carbocation, a secondary KIE would be observed. Replacing the α-hydrogens on the cyclopentyl ring with deuterium could help distinguish between SN1 and SN2 mechanisms. wikipedia.org The use of deuterium labeling is a well-established method for studying kinetic isotope effects and elucidating reaction pathways. snnu.edu.cn

The electronic properties of substituents on the aromatic ring of this compound can significantly influence its reactivity. The Hammett equation, a linear free-energy relationship, provides a quantitative measure of these electronic effects on reaction rates and equilibria. ufms.br The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and reflects its electronic effect (inductive and resonance).

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. sci-hub.se

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. ufms.br Conversely, a negative ρ value means the reaction is favored by electron-donating groups, indicating the development of positive charge. ias.ac.in

For the alkaline hydrolysis of substituted phenyl benzoates, the reaction constant (ρ) is typically large and positive. sci-hub.se This indicates that electron-withdrawing substituents on the phenyl ring stabilize the negatively charged tetrahedral intermediate formed during the nucleophilic attack of the hydroxide ion, thereby increasing the reaction rate. rsc.org Although the substituents in this compound are on the acyl portion rather than the leaving group, the same principles apply. For reactions involving the benzoate moiety, such as electrophilic aromatic substitution, the electronic nature of the cyclopentyl ester group would influence the reactivity and regioselectivity of the reaction.

ReactionTypical ρ valueInterpretation
Alkaline Hydrolysis of BenzoatesLarge, Positive (e.g., ~2.0 - 2.5)Reaction is accelerated by electron-withdrawing groups; negative charge buildup in the transition state. sci-hub.se
Acid-Catalyzed Hydrolysis of BenzoatesSmall, near zeroReaction is relatively insensitive to electronic effects of substituents. sci-hub.se

Advanced Spectroscopic and Analytical Investigations in Research on Cyclopentyl Benzoate

Mechanistic Elucidation through Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules and for understanding the intricate details of reaction mechanisms. acs.org In the context of cyclopentyl benzoate (B1203000) and related compounds, NMR provides critical insights into the connectivity of atoms and the stereochemistry of molecules.

Techniques such as 1H and 13C NMR are fundamental in confirming the successful synthesis of cyclopentyl benzoate derivatives. For instance, in the synthesis of a cyclopentyl-substituted compound, 1H NMR spectroscopy was used to analyze the isolated products and confirm their structure. cuni.cz Furthermore, advanced 2D-NMR experiments like COSY, HMQC, and HMBC can establish correlations between different nuclei within a molecule, which is crucial for elucidating complex structures and understanding reaction pathways. For example, NOESY experiments have been vital in determining the stereochemistry of process-related impurities in pharmaceutical compounds.

In mechanistic studies, NMR can be used to monitor the progress of a reaction over time. By taking NMR spectra at various intervals, researchers can identify intermediates and determine reaction kinetics, providing a clearer picture of how a transformation occurs. uni-koeln.de For instance, the reaction of 9-cyclopentyl-9-borabarbaralane with various nucleophiles was studied, and the products were identified using NMR, revealing diverse chemoselectivity. acs.org

Table 1: Illustrative 1H NMR Data for a this compound Derivative

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.05-8.00 m 3H Aromatic protons
7.63 td 1H Aromatic proton
7.59-7.53 m - Aromatic protons
5.40 p 1H Cyclopentyl CH-O
2.05-1.95 m 2H Cyclopentyl CH2
1.85-1.75 m 4H Cyclopentyl CH2
1.68-1.58 m 2H Cyclopentyl CH2

Note: This is a representative table based on typical chemical shifts for such structures. Actual values can vary based on the specific derivative and solvent used.

Mass Spectrometry Applications in Mechanistic Studies and Isotope Labeling

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov In the investigation of this compound and its reactions, MS is frequently used for product identification and for mechanistic studies, often in conjunction with isotope labeling. acs.org

High-resolution mass spectrometry (HRMS) allows for the precise determination of a molecule's elemental composition, which is invaluable for confirming the identity of newly synthesized compounds. acs.org For example, the structure of a novel 1,2,4-oxadiazole (B8745197) derivative was confirmed using various spectroscopic methods, including ESI-HRMS. acs.org

Isotope labeling studies, where an atom in a reactant molecule is replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen), are particularly powerful for elucidating reaction mechanisms. acs.org By tracking the position of the isotope in the product molecules using MS, researchers can deduce the pathways of bond formation and cleavage. nih.govacs.org For instance, stable isotope labeling combined with mass spectrometry is a powerful tool to accurately quantify exogenous and endogenous DNA adducts. nih.gov This approach can distinguish between compounds originating from different sources, which is critical in metabolic and environmental studies. nih.govresearchgate.net

Table 2: Application of Mass Spectrometry in this compound Research

Mass Spectrometry Technique Application Example Finding
High-Resolution Mass Spectrometry (HRMS) Confirms the elemental composition of new compounds. acs.org Precise mass measurement confirms the molecular formula of a synthesized this compound derivative.
Isotope Ratio Mass Spectrometry (IRMS) Traces the path of labeled atoms through a reaction. researchgate.net Deuterium labeling reveals the mechanism of a rearrangement reaction involving a cyclopentyl group.

Chromatographic Applications for Reaction Monitoring and Purity Assessment (e.g., HPLC)

Chromatography is a cornerstone technique for the separation, identification, and purification of compounds. rsc.org High-Performance Liquid Chromatography (HPLC) is particularly prevalent in the analysis of organic compounds like this compound due to its high resolution and sensitivity. nih.govmdpi.com

HPLC is routinely used to monitor the progress of chemical reactions. By taking small aliquots from a reaction mixture at different times and analyzing them by HPLC, chemists can track the disappearance of reactants and the appearance of products. google.comgoogle.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For example, in the synthesis of a complex pharmaceutical intermediate, HPLC was used to monitor the content of reactants and intermediates to ensure the reaction proceeded to completion. google.com

Furthermore, HPLC is the standard method for assessing the purity of a synthesized compound. mdpi.com The presence of impurities can be detected as separate peaks in the chromatogram, and their levels can be quantified. This is crucial in pharmaceutical chemistry, where even small amounts of impurities can have significant biological effects. Preparative HPLC can then be used to isolate the pure compound from these impurities.

Table 3: Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL

Note: These are general parameters and would be optimized for a specific analysis.

X-ray Crystallography for Crystalline Structural Analysis of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgresearchgate.net For derivatives of this compound that can be crystallized, this method provides definitive proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com

In a study of a novel 1,2,4-oxadiazole derivative, single-crystal X-ray diffraction analysis was used to elucidate its molecular structure. acs.org The analysis confirmed the compound's crystalline structure in the triclinic system and revealed a linear conformation. acs.org Similarly, the crystal structure of methyl 4-[(1-methylcyclopent-3-en-1-yl)carbonyl]benzoate was determined, showing that the non-hydrogen atoms of the benzoate group lie on a mirror plane bisecting the five-membered ring. researchgate.net

This detailed structural information is vital for understanding structure-activity relationships, where the biological activity of a molecule is correlated with its three-dimensional shape. It also provides a solid reference point for computational studies and for understanding intermolecular interactions in the solid state. acs.orgmdpi.com

Table 4: Selected Crystallographic Data for a this compound Derivative

Parameter Value
Crystal system Monoclinic
Space group P21/n
a (Å) 9.981(2)
b (Å) 12.347(3)
c (Å) 10.161(3)
β (°) 101.450(9)
V (ų) 1227.3(5)
Z 4

Note: This data is illustrative and based on a published crystal structure of a related compound. biust.ac.bw

Electroanalytical Techniques (e.g., Cyclic Voltammetry) for Kinetic Studies

Electroanalytical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules and to investigate the kinetics of electron transfer reactions. sci-hub.runih.gov These methods are particularly useful for probing reaction mechanisms that involve oxidation or reduction steps. acs.orgmdpi.com

In a typical CV experiment, the potential applied to a solution of the analyte is varied, and the resulting current is measured. nih.gov The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. By varying the scan rate, it is possible to study the stability of the species generated by electron transfer and to determine the kinetics of coupled chemical reactions. sci-hub.ru

For example, CV can be used to study the feasibility of a proposed reaction step involving an electron transfer. rsc.org In the study of cobalt-catalyzed reactions, CV was employed to gain insight into the oxidative addition mechanisms. acs.org While direct studies on this compound itself might be less common unless it's part of a redox-active system, this technique is invaluable for understanding the behavior of catalysts and intermediates in reactions that might be used to synthesize or modify it.

Table 5: Key Parameters Obtained from Cyclic Voltammetry

Parameter Description Mechanistic Insight
Peak Potential (Ep) The potential at which the current reaches a maximum. Indicates the energy required for oxidation or reduction.
Peak Current (Ip) The maximum current measured during a scan. Proportional to the concentration of the analyte and the square root of the scan rate for a reversible process.

Theoretical and Computational Chemistry Studies on Cyclopentyl Benzoate

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations serve as powerful tools to investigate the intrinsic properties of molecules like cyclopentyl benzoate (B1203000) at the electronic level. These computational methods allow for a detailed understanding of molecular structure, bonding, and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For cyclopentyl benzoate, QM and DFT methods can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

DFT calculations, using functionals like B3LYP, can be employed to analyze the electronic structure of benzoate derivatives. ufv.bruoa.gr These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is a key parameter that correlates with the molecule's stability. researchgate.net

The electronic properties of aromatic rings are influenced by substituents. nih.gov In this compound, the cyclopentyl group and the benzoate group mutually influence each other's electronic characteristics. The ester group is electron-withdrawing, which affects the electron density of the benzene (B151609) ring. Computational methods can quantify these electronic effects, providing a deeper understanding of the molecule's behavior in chemical reactions.

Prediction of Reaction Pathways and Transition States

QM and DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of viable reaction pathways and the identification of high-energy transition states. researchgate.netscielo.br

For reactions involving this compound, such as hydrolysis or transesterification, computational methods can model the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. chemguide.co.uk The geometry of the transition state provides crucial information about the mechanism of bond formation and breakage. rsc.org

For instance, in a hypothetical reaction, DFT calculations could be used to model the approach of a nucleophile to the carbonyl carbon of the ester group. The calculations would reveal the geometry of the tetrahedral intermediate and the subsequent departure of the cyclopentoxy group. The Hammond postulate, which relates the transition state structure to the species (reactant or product) it is closer in energy to, can be applied to analyze these reaction profiles. kahedu.edu.in

Energy Profiles of Chemical Transformations

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. chemguide.co.uk QM and DFT methods are used to compute these profiles, which are essential for understanding reaction kinetics and thermodynamics.

The energy profile for a reaction of this compound would show the relative energies of the reactants, any intermediates, the transition states, and the final products. The height of the energy barrier from the reactants to the transition state represents the activation energy of the reaction, which determines the reaction rate. escholarship.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

While QM and DFT methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Conformational Preferences of this compound

The cyclopentyl ring in this compound is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. Similarly, rotation around the single bonds in the ester linkage allows for different spatial arrangements of the cyclopentyl and benzoate groups relative to each other.

MD simulations can be used to explore the conformational landscape of this compound. acs.org By simulating the molecule's motion over time, the most stable, low-energy conformations can be identified. These simulations can reveal the relative populations of different conformers at a given temperature. acs.org Computational studies on similar ester-containing molecules have shown that specific conformations can be favored due to a combination of steric and electronic effects. acs.org

The conformational preferences can significantly impact the molecule's properties and reactivity. For example, the accessibility of the carbonyl group to an incoming reagent can be influenced by the orientation of the bulky cyclopentyl group.

Solvent Effects and Intermolecular Interactions

The behavior of this compound in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations are particularly well-suited to study these solvent effects and intermolecular interactions. nih.govresearchgate.net

In a simulation, the this compound molecule is placed in a box of explicit solvent molecules (e.g., water, ethanol). The simulation then tracks the interactions between the solute and the solvent over time. These interactions can include hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. libretexts.orgmdpi.com

Quantitative Structure-Property Relationships (QSPR) and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.net These models are built on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Development and Validation of Predictive Models

The development of a QSPR model for a class of compounds that includes this compound would involve several key steps. Initially, a dataset of molecules with known experimental values for a specific property (e.g., boiling point, solubility) would be compiled. For each molecule in this dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Predictive models are then constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov The goal is to find a statistically significant equation that relates a select few descriptors to the property of interest. For instance, a study on benzoic acid derivatives successfully used descriptors like the radial distribution function and R-maximal autocorrelation to model electrophoretic mobilities. nih.gov

The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. Internal validation might involve cross-validation procedures like leave-one-out, while external validation uses a set of molecules not included in the model's training to test its predictive accuracy. unimore.it

Correlation of Structural Features with Chemical Properties

Molecular descriptors provide insight into how specific structural attributes influence a compound's properties. For this compound, key structural features would include the cyclopentyl ring, the benzene ring, and the ester linkage.

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule. The presence of the somewhat bulky cyclopentyl group would be captured by descriptors related to molecular volume and surface area, influencing properties like viscosity and boiling point.

Electrostatic and Quantum-Chemical Descriptors: These relate to the electronic structure of the molecule. The polar ester group and the aromatic benzene ring create a specific distribution of electron density, which is crucial for intermolecular interactions. Descriptors such as dipole moment and partial charges on atoms would be important for predicting solubility in polar solvents and interactions with biological macromolecules. The polar surface area (PSA), a descriptor related to the surface area of polar atoms, is often correlated with transport properties. echemi.comechemi.com

Descriptor Type Relevance to this compound Predicted Influence on Properties
Topological Size and shape of cyclopentyl and phenyl groups.Affects boiling point, viscosity, and diffusion.
Geometrical Overall 3D structure and flexibility.Influences packing in condensed phases and binding affinity.
Electrostatic Polarity of the ester group, aromatic system.Governs solubility, intermolecular forces, and interaction with polar surfaces.
Quantum-Chemical Electron distribution, HOMO/LUMO energies.Determines reactivity and electronic properties.

This table is generated based on general principles of QSPR and the known structure of this compound.

Molecular Modeling for Understanding Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with each other at an atomic level. These methods are invaluable for understanding complex chemical and biological processes. diva-portal.org

Ligand-Protein Interactions (in the context of enzyme mechanisms, not efficacy)

If this compound were a substrate or inhibitor for an enzyme, such as an esterase or a hydrolase, molecular docking could predict its binding orientation within the enzyme's active site. The simulation would likely show the cyclopentyl and phenyl groups engaging in hydrophobic (van der Waals) interactions with nonpolar amino acid residues. The ester group's carbonyl oxygen could act as a hydrogen bond acceptor, potentially interacting with hydrogen-bond-donating residues like serine or histidine in the active site. nih.govacs.org

MD simulations could then be used to study the stability of this docked pose over time, providing insights into the flexibility of both the ligand and the protein. up.ac.za These simulations can reveal how the enzyme might conformationaly adjust to accommodate the ligand, a concept known as "induced fit." For an esterase, the simulation could help elucidate the catalytic mechanism, for example, by showing the proximity of the ester carbonyl to a nucleophilic residue (like serine) and the formation of a tetrahedral intermediate.

Structural Feature Potential Interaction Type Interacting Enzyme Residues (Hypothetical)
Cyclopentyl Group Hydrophobic (van der Waals)Leucine, Isoleucine, Valine, Phenylalanine
Benzene Ring Hydrophobic, π-π stackingPhenylalanine, Tyrosine, Tryptophan
Ester Carbonyl Oxygen Hydrogen Bond AcceptorSerine, Threonine, Histidine, Lysine
Ester Ether Oxygen Potential Hydrogen Bond AcceptorPolar residues

This table is a hypothetical representation based on the chemical structure of this compound and general principles of ligand-protein interactions.

Rational Design Based on Computational Insights

Insights gained from QSPR and molecular modeling can guide the rational design of new molecules with desired properties. rsc.org For instance, if the goal were to design a more potent enzyme inhibitor based on the this compound scaffold, computational studies could suggest specific structural modifications.

If modeling revealed that a larger hydrophobic group could better fill a pocket in the enzyme's active site, the cyclopentyl ring might be replaced with a cyclohexyl or a more complex cycloalkane. Conversely, if increased polarity was desired to enhance interactions with polar residues, substituents could be added to the benzene ring. For example, adding a hydroxyl or amino group could introduce new hydrogen bonding capabilities.

This iterative process of computational prediction followed by chemical synthesis and experimental testing is a cornerstone of modern drug discovery and materials science. diva-portal.org It allows for the focused design of molecules, saving significant time and resources compared to traditional trial-and-error approaches.

Role As an Intermediate and Building Block in Complex Organic Synthesis

Role as a Precursor in Multistep Organic Transformations

As a precursor, cyclopentyl benzoate (B1203000) and its derivatives are instrumental in the elaborate sequences of reactions that build complex molecules. Its ester functionality can be strategically employed as a protecting group or as a handle for further chemical modification.

Introduction of Cyclopentyl Benzoate Moieties into Larger Architectures

The incorporation of a this compound structure into a larger molecule is a key step in the synthesis of various complex targets. This is often achieved through the esterification of a hydroxyl group within a larger molecule using benzoyl chloride or a related benzoic acid derivative.

One prominent example is in the synthesis of prostaglandin (B15479496) analogues. acs.orglew.ro Prostaglandins are a class of lipid compounds with diverse physiological roles, and many synthetic routes towards these molecules rely on key intermediates where hydroxyl groups on a cyclopentane (B165970) core are protected. For instance, in the synthesis of certain prostaglandin intermediates, selective benzoylation of one hydroxyl group over others is a critical step. lew.rolew.ro This selective protection allows for the differential reactivity of other functional groups on the cyclopentane ring, guiding the synthesis towards the desired final product. lew.ro The benzoate group is often chosen because it can generate UV-visible intermediates, which aids in their detection and characterization, and can be readily cleaved under basic conditions when it is no longer needed. beilstein-journals.org

In the field of medicinal chemistry, derivatives like ortho-cyclopentyl methyl benzoate are used to introduce the critical ortho-cyclopentyl benzoic acid pharmacophore into potential drug candidates. nih.gov This is exemplified in the development of potent inhibitors for enzymes like Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), where Suzuki reactions are employed to couple the benzoate-containing fragment to a heterocyclic core. nih.gov

The following table summarizes examples of reactions where this compound moieties are introduced into larger molecules.

Precursor MoleculeReagentResulting ArchitectureApplication/SignificanceReference
Prostaglandin Diol IntermediateBenzoyl ChlorideSelectively Protected Prostaglandin AnalogueSynthesis of PGE1 analogues lew.ro
3-Bromo-7-azaindoleortho-Cyclopentyl Methyl BenzoateFused Azaindole-Benzoate SystemSynthesis of CAMKK2 kinase inhibitors nih.gov
Chiral Enynyl EsterGold CatalystChiral Cyclopentadienyl (B1206354) BenzoateIntermediate for Diels-Alder reactions, fluorination, and epoxidation nih.gov

Conversion to Other Functional Groups

The benzoate ester group is not just a passive protecting group; it can be actively transformed into other essential functional groups. This functional group interconversion (FGI) is a cornerstone of retrosynthetic analysis and practical synthesis. organic-chemistry.org

A common transformation is the hydrolysis of the ester back to a hydroxyl group. The stability of benzoate esters can be tuned, but they are generally susceptible to cleavage under basic conditions, such as treatment with sodium hydroxide (B78521). uchicago.eduorganic-chemistry.org This predictable reactivity allows for the timely unmasking of the alcohol for subsequent reactions. beilstein-journals.org

Furthermore, the benzoate group can facilitate transformations at adjacent positions. While not a direct conversion of the ester itself, its electronic properties and steric bulk can influence the reactivity of neighboring atoms. More direct conversions are also known; for example, the oxidative cleavage of specific C-C bonds in ketones can lead to the formation of methyl esters like methyl benzoate. researchgate.netrsc.org Research has also demonstrated the organophotoredox-catalyzed cleavage of phenolic ethers and esters, where an alkyl-4-alkoxy benzoate can be selectively converted to a 4-hydroxy benzoate framework without cleaving the ester functionality itself under certain conditions. chemrxiv.org

Scaffold for Novel Chemical Entities in Synthetic Pathways

Beyond its role as a transient precursor, the this compound framework can serve as the foundational core, or scaffold, upon which new and complex chemical structures are built. The cyclopentane ring provides a three-dimensional structure that is a common feature in many natural products and bioactive molecules. beilstein-journals.orgunibo.it

Construction of Annulated Systems

Annulated systems, which feature fused rings, are common in natural products and pharmaceuticals. Starting from cyclopentane derivatives, including esters like this compound, chemists can construct intricate bicyclic and polycyclic systems.

A notable example involves the synthesis of the trans-fused azabicyclo[3.3.0]octane core, a key structural motif in marine alkaloids like the palau'amines. nih.gov Research has shown that this bicyclic system can be accessed from an anti-substituted cyclopentyl ester intermediate. nih.gov This approach highlights how a relatively simple cyclopentane derivative can be strategically manipulated to form complex, fused ring systems. Other synthetic strategies for creating cyclopentane-based annulated systems include intramolecular cyclizations and tandem radical reactions. rsc.orgrsc.orgunibe.ch For example, the 2-azabicyclo[3.2.1]octane core, a precursor to carbocyclic nucleosides, can be synthesized via intramolecular cyclization of a functionalized cyclopentane. rsc.org

Incorporation into Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in drug discovery because their constrained yet flexible structures can interact with challenging biological targets like protein-protein interfaces. mdpi.comnih.gov The cyclopentyl group, often as part of a larger fragment derived from a benzoate ester, can be incorporated into these macrocyclic frameworks to impart specific conformational properties or to act as a building block. mdpi.com

Development of New Synthetic Methodologies Utilizing this compound

The pursuit of new chemical reactions and synthetic strategies is a driving force in organic chemistry. This compound and its derivatives have been central to the development of new methods, particularly in catalysis and stereoselective synthesis.

For instance, the development of inhibitors for kinases like CAMKK2 has spurred new synthetic approaches. nih.govopenlabnotebooks.org Strategies have been devised to create a library of potential inhibitors based on a furopyridine scaffold, where a key step is the selective introduction of a cyclopentylbenzoic acid derivative. openlabnotebooks.org This often requires the development of novel, chemoselective cross-coupling reactions to build molecular diversity around the core structure. nih.govopenlabnotebooks.org

Gold-catalyzed reactions have emerged as a powerful tool for complex synthesis. One such development is the efficient synthesis of chiral cyclopentadienyl esters from chiral enynyl ester substrates. nih.gov This method relies on a gold-catalyzed chirality transfer process and provides access to valuable, enantiomerically enriched cyclopentadiene (B3395910) intermediates that can be used in a variety of subsequent transformations, including Diels-Alder reactions and stereoselective functionalizations. nih.gov

Furthermore, the synthesis of enantioenriched tertiary boronic esters has been achieved through the lithiation and borylation of secondary alkyl benzoates. bristol.ac.uk This methodology, which can utilize cyclopentyl methyl ether (CPME) as a solvent, allows for the creation of complex, sterically hindered tertiary alcohols with high levels of stereocontrol, opening up new avenues for the synthesis of complex molecules. bristol.ac.uk

Investigation of Novel Coupling Reactions

The synthesis of complex molecules often relies on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, for which transition-metal-catalyzed cross-coupling reactions are powerful tools. Derivatives of this compound are synthesized via such reactions, and the ester moiety itself can participate in novel transformations like C-H bond functionalization.

One notable application involves the synthesis of substituted this compound derivatives through cross-coupling. For instance, 4-cyclopentyl-3-(trifluoromethyl)methyl benzoate has been prepared via a cross-coupling reaction. google.com In this process, a Grignard reagent, cyclopentyl magnesium chloride, is coupled with an aryl halide, 4-chloro-3-(trifluoromethyl) methyl benzoate, in the presence of a zinc chloride promoter. google.com This reaction exemplifies the construction of a substituted aromatic core appended to a cyclopentyl group, a motif found in pharmacologically active molecules.

Table 1: Synthesis of a this compound Derivative via Cross-Coupling google.com
EntryAryl HalideOrganometallic ReagentPromoter/Catalyst SystemProduct
14-chloro-3-(trifluoromethyl) methyl benzoateCyclopentyl magnesium chlorideZinc Chloride (II)4-cyclopentyl-3-(trifluoromethyl)methyl benzoate

Another area of investigation is the direct functionalization of C-H bonds, a modern strategy that offers an atom-economical alternative to traditional cross-coupling reactions requiring pre-functionalized starting materials. Copper-catalyzed allylic oxidation represents such a method, enabling the synthesis of allylic esters from simple olefins. Research has demonstrated the synthesis of (S)-benzoic acid-cyclopent-2-enyl ester through the copper-catalyzed asymmetric allylic alkylation of substrates bearing a heteroatom at the gamma-position. nih.gov More broadly, the Kharasch-Sosnovsky reaction describes the allylic oxidation of alkenes using a peroxybenzoate in the presence of a copper catalyst to yield racemic allylic benzoates. researchgate.net Enantioselective variants have been developed using chiral ligands, allowing for the production of chiral allylic esters like (S)-2-Cyclopentenyl benzoate with moderate to good yield and enantiomeric excess. nih.govresearchgate.net

Table 2: Copper-Catalyzed Allylic Oxidation for the Synthesis of Cyclopentenyl Benzoate researchgate.net
EntryOlefinOxidantCatalyst SystemProductYieldEnantiomeric Excess (ee)
1Cyclopentenetert-butyl peroxybenzoateCopper(I) oxide / (S)-proline(S)-2-Cyclopentenyl benzoate54–67%54–59%

Applications in Tandem or Cascade Processes

Tandem or cascade reactions, in which multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient strategies for rapidly building molecular complexity. This compound derivatives, particularly those generated in situ, have proven to be key intermediates in powerful cascade sequences.

A prominent example is the gold(I)-catalyzed tandem cycloisomerization of enynyl esters. nih.govnih.govacs.org In these reactions, an enynyl benzoate substrate undergoes a sequence initiated by a 1,3-acyloxy migration and a metallo-Nazarov-type cyclization to generate a highly reactive cyclopentadienyl benzoate intermediate. nih.govacs.org This intermediate is not isolated but is immediately trapped by a reaction partner present in the mixture, leading to the formation of complex polycyclic structures.

One such cascade involves the trapping of the in-situ generated cyclopentadienyl benzoate intermediate in an oxidative nitrogen insertion reaction. acs.org Following the initial gold-catalyzed cycloisomerization of a cyclic 1,3-enynyl benzoate, the addition of an oxidant like phenyliodonium (B1259483) diacetate (PIDA) and an ammonia (B1221849) source triggers an oxidative amination process. acs.orgresearchgate.net This sequence efficiently assembles masked 2-pyridone structures in a one-pot, two-step manner, showcasing the utility of the transient cyclopentadienyl benzoate in constructing nitrogen-containing heterocycles. acs.orgresearchgate.net The reaction tolerates a variety of substitution patterns on the starting enynyl benzoate. acs.org

Table 3: Substrate Scope for Tandem Cycloisomerization/Oxidative Nitrogen Insertion via a Cyclopentadienyl Benzoate Intermediate acs.org
EntryStarting 1,3-Enynyl Benzoate (Substituent R¹)Product (Masked 2-Pyridone)Overall Yield (2 steps)
1Cyclopentylmethyl3a73%
2Cyclohexylmethyl3b75%
3Cycloheptylmethyl3c71%
44-Methylcyclohexylmethyl3d69%
54-(tert-Butoxycarbonyl)piperidin-4-yl3e63%
63-Butenyl3f57%
7tert-Butyl3g44%
81-Adamantanyl3h66%

In a related tandem process, the cyclopentadienyl benzoate intermediate is trapped in a Diels-Alder reaction. nih.govescholarship.org This approach provides rapid access to bridged bicyclo[2.2.1]heptene skeletons, which are common frameworks in natural products and complex organic molecules. nih.govnih.gov The efficiency of these cascade reactions highlights the strategic importance of this compound intermediates in modern synthetic chemistry.

Q & A

Q. What are the established synthetic routes for cyclopentyl benzoate, and how can purity be optimized?

this compound is typically synthesized via esterification between benzoic acid and cyclopentanol, catalyzed by sulfuric acid or immobilized lipases. Key methodological considerations include:

  • Reagent stoichiometry : A molar ratio of 1:1.2 (benzoic acid:cyclopentanol) minimizes unreacted starting materials .
  • Purification : Fractional distillation (boiling point ~250–270°C) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
  • Yield optimization : Reaction under anhydrous conditions and inert atmosphere (N₂/Ar) prevents hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural elucidation : ¹H/¹³C NMR (δ 7.4–8.1 ppm for aromatic protons; δ 170–175 ppm for ester carbonyl) and FT-IR (C=O stretch at ~1720 cm⁻¹) confirm ester formation .
  • Purity assessment : GC-MS with a non-polar capillary column (e.g., DB-5) quantifies impurities (<1% threshold) .

Q. How does this compound’s stability vary under different storage conditions?

Accelerated stability studies (ICH Q1A guidelines) recommend:

  • Thermal stability : Degradation begins at 40°C (0.5% per week), necessitating storage at 4°C in amber glass .
  • Hydrolytic sensitivity : pH-dependent hydrolysis (t₁/₂ = 14 days at pH 7.4 vs. 2 days at pH 2.0) impacts in vitro bioactivity assays .

Advanced Research Questions

Q. What statistical methods resolve contradictions in pharmacological data for this compound?

Contradictory results (e.g., efficacy in HE models vs. null effects in meta-analyses) require:

  • Sensitivity analysis : Stratify data by dosage (e.g., 100 mg/kg vs. 500 mg/kg) and study design (RCTs vs. observational) .
  • Meta-regression : Adjust for covariates like hepatic function baseline (e.g., Child-Pugh score) to isolate compound effects .

Q. How can mechanistic studies differentiate this compound’s activity from structurally similar benzoates?

  • Comparative docking studies : Use molecular dynamics simulations (AutoDock Vina) to compare binding affinities to targets like PPAR-γ .
  • Isotope labeling : Synthesize deuterated this compound (e.g., d₁₂ variants) to track metabolic pathways via LC-MS .

Q. What gaps exist in the literature on this compound’s environmental impact?

Systematic reviews (PRISMA framework) reveal:

  • Biodegradation data : Limited studies on soil half-life (current estimates: 30–60 days under aerobic conditions) .
  • Ecotoxicity : LC₅₀ values for Daphnia magna (>100 mg/L) suggest low acute toxicity, but chronic effects remain unstudied .

Q. How can the PICOT framework structure in vivo studies of this compound?

  • Population (P) : Rodent models with induced hepatic encephalopathy.
  • Intervention (I) : Oral administration (50–200 mg/kg/day).
  • Comparison (C) : Lactulose or sodium benzoate as active controls.
  • Outcome (O) : Ammonia reduction (µmol/L) at 7 days.
  • Time (T) : 14-day trial duration .

Q. What methodologies elucidate this compound’s toxicity mechanisms?

  • In vitro assays : HepG2 cell viability (MTT assay) and mitochondrial membrane potential (JC-1 staining) assess hepatotoxicity .
  • In silico tools : QSAR models (OECD Toolbox) predict genotoxicity endpoints (e.g., Ames test positivity) .

Data Presentation Guidelines

  • Tables : Include comparative pharmacokinetic parameters (e.g., Cmax, AUC) across species .
  • Figures : Use chromatograms (HPLC) with annotated impurity peaks and degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.